molecular formula C21H26N4O2 B13402082 2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13402082
M. Wt: 366.5 g/mol
InChI Key: VCIROMBPJQSVIK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound with a unique structure that includes a piperazine ring, an imidazo[1,2-a]pyridine core, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. For instance, the preparation might involve the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane, followed by the addition of EDCI.HCl under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts when necessary .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives and piperazine-containing molecules. Examples include:

Uniqueness

What sets 2-(3,4-Dimethoxyphenyl)-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine apart is its specific combination of functional groups and structural features, which confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C21H26N4O2/c1-15-6-9-25-17(14-24-10-7-22-8-11-24)21(23-20(25)12-15)16-4-5-18(26-2)19(13-16)27-3/h4-6,9,12-13,22H,7-8,10-11,14H2,1-3H3

InChI Key

VCIROMBPJQSVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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